molecular formula C16H33NO4S2 B561805 10-(t-Boc-amino)-1-decylmethanethiosulfonate CAS No. 1216932-86-3

10-(t-Boc-amino)-1-decylmethanethiosulfonate

Cat. No.: B561805
CAS No.: 1216932-86-3
M. Wt: 367.563
InChI Key: WLAWWPQKFLRMQX-UHFFFAOYSA-N
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Description

10-(t-Butoxycarbonyl-amino)-1-decylmethanethiosulfonate is a compound that features a tert-butoxycarbonyl (t-Boc) protected amino group. The tert-butoxycarbonyl group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly interesting due to its unique structure, which includes a decyl chain and a methanethiosulfonate group, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(t-Butoxycarbonyl-amino)-1-decylmethanethiosulfonate typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is usually carried out under aqueous or anhydrous conditions, depending on the specific requirements of the synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

10-(t-Butoxycarbonyl-amino)-1-decylmethanethiosulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 10-(t-Butoxycarbonyl-amino)-1-decylmethanethiosulfonate involves the cleavage of the Boc protecting group under acidic conditions, releasing the free amine. This free amine can then participate in various chemical reactions, including nucleophilic substitution and condensation reactions . The methanethiosulfonate group can also undergo redox reactions, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 10-(t-Butoxycarbonyl-amino)-1-decylmethanethiosulfonate
  • 10-(t-Butoxycarbonyl-amino)-1-decylmethanethiosulfonate
  • 10-(t-Butoxycarbonyl-amino)-1-decylmethanethiosulfonate

Uniqueness

10-(t-Butoxycarbonyl-amino)-1-decylmethanethiosulfonate is unique due to its combination of a Boc-protected amino group and a methanethiosulfonate group. This dual functionality allows it to be used in a wide range of chemical and biological applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

tert-butyl N-(10-methylsulfonylsulfanyldecyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO4S2/c1-16(2,3)21-15(18)17-13-11-9-7-5-6-8-10-12-14-22-23(4,19)20/h5-14H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAWWPQKFLRMQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724507
Record name S-{10-[(tert-Butoxycarbonyl)amino]decyl} methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216932-86-3
Record name S-{10-[(tert-Butoxycarbonyl)amino]decyl} methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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